molecular formula C20H20N2O5S B2536261 (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 868370-01-8

(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2536261
CAS No.: 868370-01-8
M. Wt: 400.45
InChI Key: JJHFXOOMJRGNJJ-MRCUWXFGSA-N
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Description

(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety and a carbamoyl benzoate ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the ethyl and methoxy groups: The ethyl and methoxy substituents are introduced through alkylation and methylation reactions, respectively.

    Formation of the carbamoyl benzoate ester: This step involves the reaction of the benzo[d]thiazole derivative with methyl 4-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure and reactivity may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-5-22-16-14(25-2)10-11-15(26-3)17(16)28-20(22)21-18(23)12-6-8-13(9-7-12)19(24)27-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFXOOMJRGNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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